[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid
Description
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 2-position and a 2-methylpropyl (isobutyl) group at the 4-position. The boronic acid group (-B(OH)₂) is para to the isobutyl substituent. This compound is hypothesized to exhibit unique electronic and steric properties due to the combination of an electron-withdrawing fluorine atom and a bulky, electron-donating isobutyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, where substituents significantly influence reactivity, solubility, and selectivity .
Properties
IUPAC Name |
[2-fluoro-4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHBRMLLSUXEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-68-1 | |
| Record name | [2-fluoro-4-(2-methylpropyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid typically involves the reaction of [2-Fluoro-4-(2-methylpropyl)phenyl]magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: The reaction is often carried out at low temperatures, around -78°C, to ensure the stability of the Grignard reagent.
Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used as the solvent.
Hydrolysis: The final step involves hydrolysis with water or dilute acid to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to phenols using hydrogen peroxide or other oxidizing agents.
Reduction: Although less common, boronic acids can be reduced to the corresponding hydrocarbons using strong reducing agents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or similar strong reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Scientific Research Applications
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is an organoboron compound with a boronic acid functional group attached to a phenyl ring, carrying a fluoro and a branched alkyl substituent. It has gained attention in organic synthesis and medicinal chemistry because of its unique structural features, which enhance its reactivity and biological activity. The fluorine atom introduces electronegativity, influencing the compound's electronic properties, while the 2-methylpropyl group contributes steric bulk, affecting its interactions with biological targets.
Potential Applications
Due to its combination of functional groups, this compound is a candidate molecule for research in drug design, material development, and organic synthesis.
Drug Design The molecule's structure can be a starting point for designing new drugs or probes targeting specific biological processes. The boronophenyl moiety's ability to form reversible covalent bonds can be advantageous for targeted drug delivery. Boronic acids are known for their role in antibacterial and antiviral activity . Several studies have explored the use of boronic acids in combination therapies for cancers, including lymphomas, multiple myeloma, and leukemia .
Material Development Organic molecules with boronophenyl groups can be used in developing new materials with specific properties, such as sensors or catalysts. Phenyl boronic acid can function as a glucose-sensitive moiety because of its ability to reversibly bind with 1,2 diols .
Organic Synthesis The molecule can serve as a building block for synthesizing more complex organic molecules with desired functionalities. Fluorine substitution can fine-tune the molecule's properties for various applications. The boronic acid functionality allows it to undergo various reactions that are crucial for synthesizing complex organic molecules and pharmaceuticals.
Chemical Properties and Reactions
The chemical behavior of this compound is primarily governed by its boronic acid functionality, which can undergo various reactions:
- Esterification with alcohols to form boronate esters.
- Suzuki-Miyaura coupling reactions with aryl halides or triflates to form biaryl compounds.
- Oxidation reactions to form phenols.
- Homologation reactions to extend the carbon chain.
The biological activity of this compound is linked to its ability to interact with various biological targets. Boronic acids are known to participate in reversible covalent bonding with certain biomolecules containing cis-diols (compounds with two hydroxyl groups). The specific biological effects depend on the concentration and the context in which the compound is used, highlighting the importance of dose-response relationships in pharmacology.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with biological macromolecules. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular docking simulations.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid primarily involves its ability to form covalent bonds with other molecules. The boron atom in the boronic acid can interact with nucleophiles, such as hydroxyl groups, to form stable complexes. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid forms a complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
The following table and analysis compare [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid with structurally analogous boronic acids, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
*Calculated based on substituent contributions.
a) Electronic Effects
- Electron-Withdrawing Groups (EWGs) : Compounds like 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (C₇H₈BFO₄S) exhibit enhanced electrophilicity at the boron center due to the sulfonyl group, accelerating reactions with electron-rich partners .
b) Steric Effects
- Bulky substituents like the piperidine-carbonyl group in ’s compound (C₁₂H₁₅BNO₃F) may hinder access to the boron atom, reducing reaction rates but improving selectivity in crowded environments .
- The isobutyl group in the target compound balances moderate steric hindrance with electronic donation, making it suitable for reactions requiring controlled reactivity.
c) Fluorine’s Role
- Fluorine’s electronegativity increases the acidity of the boronic acid (lower pKa), enhancing solubility in aqueous conditions and stability against protodeboronation .
Research Findings
Suzuki-Miyaura Coupling :
- Boronic acids with EWGs (e.g., methylsulfonyl) show faster oxidative addition with palladium catalysts but may require careful temperature control .
- Bulky EDGs (e.g., isobutyl) improve selectivity in couplings with sterically hindered aryl halides .
Solubility and Stability: Fluorinated derivatives like 2-Fluoro-4-methylphenylboronic acid (C₇H₈BFO₂) exhibit better aqueous solubility than non-fluorinated analogs, critical for bioconjugation applications . Compounds with biphenyl systems (e.g., ’s C₁₅H₁₆BFO₂) display extended π-conjugation, useful in materials science .
Synthetic Challenges :
- The piperidine-carbonyl derivative () requires inert storage conditions (2–8°C under argon), highlighting sensitivity to moisture and oxidation .
Biological Activity
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is an organoboron compound notable for its unique structural features, which include a boronic acid functional group, a fluorine atom, and a branched alkyl substituent. These characteristics enhance its reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound's structure can be summarized as follows:
- Boron Functional Group : The boronic acid moiety enables reversible covalent bonding with biomolecules containing cis-diols, which is crucial for drug design and targeted delivery.
- Fluorine Substitution : The presence of fluorine increases the compound's acidity and influences its electronic properties, potentially enhancing binding affinities with biological targets.
- Branched Alkyl Group : The 2-methylpropyl group adds steric bulk, affecting the compound's interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Anticancer Activity : Studies have shown that boronic acids can exhibit significant anticancer properties against various cell lines, including prostate (PC-3) and liver (HepG2) cancer cells. For instance, in vitro assays demonstrated that certain derivatives of boronic acids possess potent anti-proliferative effects on these cancer cell lines .
Case Studies
- Anticancer Efficacy : A study involving the evaluation of boronic acid derivatives against cancer cell lines revealed that this compound showed promising results in inhibiting the growth of prostate cancer cells (PC-3) with IC50 values indicating significant potency compared to standard treatments .
- Antioxidant Properties : Research has indicated that compounds similar to this compound exhibit notable antioxidant activity. This property is beneficial in mitigating oxidative stress-related diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Antioxidant | Reversible binding with diols, fluorine influence |
| 4-(Biphenyl-4-yl)boronic acid | Enhanced drug delivery | Increased lipophilicity |
| 3-Fluoro-4-(isopropyl)phenylboronic acid | Enzyme inhibition | Different steric hindrance |
| 4-Methylphenylboronic acid | Variable bioactivity | Methyl group affects solubility |
Synthesis Methods
Various synthetic routes have been developed for this compound, showcasing its versatility as a building block in organic synthesis. Common methods include:
- Borylation of Aromatic Compounds : Utilizing transition metal catalysts to introduce the boron moiety onto aromatic substrates.
- Direct Fluorination Techniques : Employing fluorinating agents to selectively introduce the fluorine atom at the para position relative to the boron functional group.
Potential Applications
The unique properties of this compound suggest several applications:
- Drug Development : Its ability to form reversible bonds can be exploited in designing targeted therapies for cancer treatment.
- Material Science : The compound may serve as a precursor for developing new materials with specific electronic or catalytic properties.
Q & A
Basic: What are the standard synthetic routes for [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions or directed ortho-metalation. A common method is the Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) mediate the coupling of aryl halides with bis(pinacolato)diboron. For fluorinated derivatives, steric and electronic effects from the 2-fluoro and 4-isobutyl substituents may slow reaction kinetics, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Purification challenges arise due to boroxine formation, necessitating anhydrous conditions and silica-free chromatography (e.g., using celite or recrystallization) . Yield optimization often involves adjusting equivalents of boronating agents and catalysts.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>19</sup>F NMR are critical for confirming substitution patterns. The 2-fluoro group typically shows a singlet near δ -110 ppm in <sup>19</sup>F NMR, while the isobutyl protons appear as a multiplet at δ 1.2–2.0 ppm in <sup>1</sup>H NMR .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (exact mass: ~226.11 g/mol for C₁₀H₁₃BFO₂) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention time shifts indicating boroxine impurities .
Advanced: How do steric effects from the 4-(2-methylpropyl) group influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?
Answer:
The bulky isobutyl group at the para position reduces electrophilicity at the boron center, slowing transmetalation steps in Suzuki reactions. This necessitates optimized conditions:
- Catalyst Choice: Bulky ligands like SPhos or RuPhos enhance steric tolerance .
- Base Selection: K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improve solubility of the boronate intermediate .
- Temperature: Reactions may require heating (80–100°C) to overcome activation barriers. Kinetic studies comparing coupling rates with less hindered analogs (e.g., 4-methylphenylboronic acid) can quantify steric effects .
Advanced: What crystallographic strategies are recommended for resolving the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation is ideal for fluorinated boronic acids. Key steps include:
- Crystal Growth: Slow evaporation from DMSO/EtOH mixtures minimizes disorder from the flexible isobutyl chain .
- Data Collection: High-resolution datasets (d ~0.8 Å) are necessary to resolve fluorine and boron positions.
- Refinement: SHELXL (via Olex2) handles anisotropic displacement parameters for heavy atoms. The Hirshfeld surface analysis can clarify supramolecular interactions (e.g., B–O···H hydrogen bonds) .
Advanced: How can computational modeling predict the aqueous stability and aggregation behavior of this boronic acid?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydration energies and boroxine formation.
- Hydration Free Energy: Negative values indicate spontaneous hydrolysis, requiring anhydrous storage .
- Molecular Dynamics (MD): Simulations in explicit water (TIP3P model) predict aggregation trends. The hydrophobic isobutyl group may drive micelle-like clustering at high concentrations .
- pKa Prediction: Programs like MarvinSketch estimate the boronic acid’s pKa (~8.5–9.0), guiding buffer selection for biological assays .
Advanced: What are the key challenges in reconciling conflicting spectroscopic data for this compound, and how can they be addressed?
Answer:
Discrepancies in NMR or MS data often arise from:
- Boroxine Contamination: Detectable via <sup>11</sup>B NMR (δ ~28 ppm for boroxines vs. δ ~30 ppm for free boronic acid) .
- Dynamic Exchange: Fluorine’s quadrupolar moment may split signals in <sup>19</sup>F NMR; variable-temperature studies (VT-NMR) can clarify exchange processes .
- Isotopic Purity: Natural abundance <sup>10</sup>B/<sup>11</sup>B splitting in MS requires high-resolution instruments for accurate assignment .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage: Anhydrous conditions (argon atmosphere) at 2–8°C prevent hydrolysis .
Advanced: How does the electronic nature of the 2-fluoro substituent affect the Lewis acidity of the boron center?
Answer:
The electron-withdrawing fluorine atom increases boron’s Lewis acidity by polarizing the B–O bonds. This enhances reactivity in nucleophilic additions (e.g., with diols or amines). Hammett substituent constants (σₚ ~0.78 for fluorine) quantify this effect, correlating with kinetic rates in boronate ester formation . Comparative studies with non-fluorinated analogs (e.g., 4-isobutylphenylboronic acid) demonstrate accelerated reaction kinetics for the fluorinated derivative.
Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Stoichiometric Control: Precise molar ratios of aryl halide to boronating agent (1:1.2–1.5) minimize side products .
- Catalyst Activation: Pre-activation of Pd catalysts with ligands (e.g., XPhos) ensures consistent turnover .
- Quality Control: In-line FTIR monitors reaction progress, while ICP-MS detects residual metal catalysts (<1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
